(-)-Menthyl chloroformate

Enantiomeric Purity Chiral Derivatization Metoprolol

(-)-Menthyl chloroformate is an enantiopure chiral derivatization agent (CDA) designed for robust, cost-effective separation of racemic amines, alcohols, and amino acids on conventional achiral C8/C18 columns—eliminating investment in expensive chiral stationary phases. It enables validated HPLC methods for trace enantiomeric impurity detection in β-blockers (LOD 0.05%), stable UHPLC-QTOF-MS analysis of fluoxetine enantiomers without racemization, and ultrasound-accelerated etodolac QC (13-min protocol). Unlike achiral chloroformates, its rigid menthyl group ensures chromatographic resolution; opposite elution order with (+)-menthyl chloroformate permits peak assignment verification. Procure with confidence for pharmaceutical QC, bioanalysis, and process chemistry.

Molecular Formula C11H19ClO2
Molecular Weight 218.72 g/mol
Cat. No. B8817779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Menthyl chloroformate
Molecular FormulaC11H19ClO2
Molecular Weight218.72 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)Cl)C(C)C
InChIInChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3
InChIKeyKIUPCUCGVCGPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Menthyl Chloroformate for Procurement: Chiral Derivatization Agent for Analytical and Synthetic Applications


(-)-Menthyl chloroformate (CAS 14602-86-9) is an enantiopure chloroformate ester derived from (-)-menthol, widely employed as a chiral derivatization agent (CDA) for the indirect chromatographic and spectroscopic determination of enantiomeric purity [1]. Its well-defined stereochemistry enables the conversion of racemic amines, alcohols, and other nucleophiles into diastereomeric carbamates or carbonates that are resolvable on conventional achiral stationary phases, thereby circumventing the need for costly chiral columns [2].

(-)-Menthyl Chloroformate Sourcing: Why In-Class Chloroformates Cannot Be Interchanged


Although multiple alkyl and aralkyl chloroformates are commercially available, their functional interchangeability in analytical method development is precluded by substantial differences in derivatization yield, detection reproducibility, and chiral discrimination capacity. For instance, a comparative GC study of seleno amino acid derivatization demonstrated that methyl chloroformate (MCF) provided superior overall efficiency (40–100% recovery) and reproducibility (RSD 7–13% without internal standard) compared to (-)-menthyl chloroformate (15–70% recovery), underscoring that MenCF is not a default choice for all analytes [1]. Conversely, the rigid chiral environment of the menthyl group is indispensable for generating diastereomers with adequate chromatographic resolution—a property lacking in achiral chloroformates such as ethyl or methyl [2]. Substitution with the enantiomeric (+)-menthyl chloroformate yields diastereomers of opposite elution order, necessitating method revalidation and altering enantiomeric purity assignments .

(-)-Menthyl Chloroformate: Quantified Differentiation Versus Closest Analogs


Detection of 0.05% Enantiomeric Impurity in Metoprolol via Reversed-Phase HPLC

When used for the derivatization of metoprolol, (-)-menthyl chloroformate enables the determination of 0.05% of either enantiomer in the presence of its stereoisomer on a conventional reversed-phase C8 column. This level of sensitivity for enantiomeric impurity detection is achieved within a 30-minute HPLC run [1]. No racemization was observed under the derivatization conditions, as verified by cross-validation against a Chiralcel OD column [1].

Enantiomeric Purity Chiral Derivatization Metoprolol

Rapid Room-Temperature Derivatization of β-Blockers with >30× Molar Excess

For a panel of seven β-blockers (acebutolol, arotinolol, betaxolol, bisoprolol, celiprolol, metoprolol, and pindolol), derivatization with (-)-menthyl chloroformate was completed within one hour at room temperature using a >30-fold molar excess of the reagent [1]. This contrasts with alternative chiral derivatization agents such as GATC (2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl isothiocyanate), which requires elevated temperatures and longer reaction times for comparable substrates [2].

β-Blockers Derivatization Kinetics HPLC

Ultrasound-Assisted Derivatization of Etodolac Enabling 13-Minute Reaction Time

Under ultrasound-assisted conditions, the derivatization of the carboxylic acid group of etodolac (ETO) with (1R)-(-)-menthyl chloroformate is completed in 13 minutes using 125 μL of 200 mM R-MCF and pyridine as a catalyst [1]. This represents a substantial acceleration compared to the conventional 55-minute, 45°C protocol required for fluoxetine derivatization [2], highlighting the adaptability of the reagent to process intensification strategies.

Etodolac Ultrasound-Assisted Derivatization

Resolution Factors >1.5 for Structurally Diverse Tetrahydroisoquinolines on Achiral GC Columns

Derivatization of a series of substituted tetrahydroisoquinolines (THIQs) with (-)-menthyl chloroformate produces diastereomeric carbamates that are separable on a conventional non-polar GC column. For all analytes tested, the resolution factor (R) exceeded 1.5, ensuring baseline separation [1]. This performance is achieved without the need for expensive chiral stationary phases, which are required for direct enantiomeric separation of these compounds [2].

Tetrahydroisoquinolines Gas Chromatography Resolution Factor

Absence of Racemization and Kinetic Resolution During Fluoxetine Derivatization

During the derivatization of fluoxetine with 1R-(-)-menthyl chloroformate under optimized conditions (2 mM reagent, 45°C, 55 min), neither racemization nor kinetic resolution occurred [1]. This contrasts with other chiral derivatization agents such as N-trifluoroacetyl-L-prolyl chloride, which can induce partial racemization of labile analytes under certain conditions [2].

Fluoxetine Racemization Kinetic Resolution

(-)-Menthyl Chloroformate Application Scenarios: From Method Development to Quality Control


Pharmaceutical Enantiomeric Purity Testing (Metoprolol and β-Blockers)

For pharmaceutical quality control laboratories requiring detection of trace enantiomeric impurities in β-blocker active pharmaceutical ingredients (APIs), (-)-menthyl chloroformate enables a validated reversed-phase HPLC method with 0.05% LOD for metoprolol. The room-temperature derivatization (<1 hour) and use of standard C8/C18 columns minimize method development time and equipment costs [1][2].

High-Throughput Bioanalytical Enantioseparation of Fluoxetine in Preclinical Studies

In preclinical pharmacokinetic and toxicokinetic studies involving fluoxetine, the lack of racemization or kinetic resolution during derivatization with (-)-menthyl chloroformate ensures accurate measurement of individual enantiomer concentrations in mouse serum over a linear range of 5.0–1000.0 ng/mL [3]. The method's compatibility with UHPLC-QTOF-MS and sub-2 μm C18 columns supports rapid, sensitive analysis in high-throughput bioanalytical workflows.

Ultrasound-Accelerated Chiral Purity Analysis of Non-Steroidal Anti-Inflammatory Drugs (Etodolac)

For quality control of etodolac enantiomers, the ultrasound-assisted derivatization protocol with (-)-menthyl chloroformate reduces reaction time from 55 minutes to 13 minutes. This acceleration is compatible with fluorescence detection (excitation 235 nm, emission 345 nm) and achieves a linear range of 0.5–50.0 μg/mL (r² > 0.998), making it suitable for routine analysis in pharmaceutical manufacturing environments where throughput is critical [4].

Enantiomeric Composition Analysis of Synthetic Tetrahydroisoquinoline Intermediates

In process chemistry and medicinal chemistry laboratories synthesizing chiral tetrahydroisoquinoline derivatives, (-)-menthyl chloroformate provides a robust GC method for determining enantiomeric composition. With resolution factors consistently exceeding 1.5 on standard non-polar columns, the method avoids investment in chiral GC phases and is applicable to a wide range of substituted THIQs, including those with varying volatility and electronic properties [5].

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